molecular formula C13H16ClNO4S B2656981 Methyl 2-chloro-5-(piperidin-1-ylsulfonyl)benzoate CAS No. 415701-81-4

Methyl 2-chloro-5-(piperidin-1-ylsulfonyl)benzoate

Cat. No. B2656981
CAS RN: 415701-81-4
M. Wt: 317.78
InChI Key: LGWXTVSTGSWZKG-UHFFFAOYSA-N
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Description

“Methyl 2-chloro-5-(piperidin-1-ylsulfonyl)benzoate” is a chemical compound with the empirical formula C13H16ClNO4S and a molecular weight of 317.79 .


Molecular Structure Analysis

The SMILES string for this compound is O=S(C1=CC(C(OC)=O)=C(Cl)C=C1)(N2CCCCC2)=O . This notation provides a way to represent the structure of the chemical compound using ASCII strings.


Chemical Reactions Analysis

The specific chemical reactions involving “Methyl 2-chloro-5-(piperidin-1-ylsulfonyl)benzoate” are not provided in the search results .


Physical And Chemical Properties Analysis

“Methyl 2-chloro-5-(piperidin-1-ylsulfonyl)benzoate” is a solid compound . More detailed physical and chemical properties are not provided in the search results .

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 2-chloro-5-(piperidin-1-ylsulfonyl)benzoate's applications in scientific research are diverse, primarily focusing on its role in synthesis and chemical properties. It has been explored as a precursor in organic synthesis, demonstrating its utility in producing various complex molecules. For instance, methyl benzoate derivatives have been synthesized to study their potential as corrosion inhibitors for metals, highlighting the compound's importance in material science and engineering Kaya et al., 2016. Additionally, research on benzoic acid derivatives from Piper species for their antiparasitic activity showcases the compound's relevance in pharmaceutical and medicinal chemistry, though not directly related to Methyl 2-chloro-5-(piperidin-1-ylsulfonyl)benzoate, it underscores the importance of similar structures in drug discovery Flores et al., 2008.

Pharmaceutical Applications

While the direct applications of Methyl 2-chloro-5-(piperidin-1-ylsulfonyl)benzoate in pharmaceuticals were not identified in the available literature, related compounds have shown significant promise in drug development. For example, Piperine derivatives have been studied for their corrosion inhibition properties on iron surfaces, suggesting potential applications in biocompatible materials Belghiti et al., 2018. This could indirectly indicate the chemical's utility in creating more durable and safe medical implants or devices.

Material Science and Corrosion Inhibition

The compound's derivatives have found applications in material science, particularly in corrosion inhibition. Quantum chemical and molecular dynamic simulation studies have been conducted to predict the efficiency of piperidine derivatives as corrosion inhibitors, demonstrating the broader applicability of Methyl 2-chloro-5-(piperidin-1-ylsulfonyl)benzoate's structural family in protecting metals from corrosion Kaya et al., 2016. This is crucial for industries such as oil and gas, where material longevity and integrity are of utmost importance.

Mechanism of Action

The mechanism of action for “Methyl 2-chloro-5-(piperidin-1-ylsulfonyl)benzoate” is not specified in the search results .

Safety and Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

The future directions for the use or study of “Methyl 2-chloro-5-(piperidin-1-ylsulfonyl)benzoate” are not specified in the search results .

properties

IUPAC Name

methyl 2-chloro-5-piperidin-1-ylsulfonylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO4S/c1-19-13(16)11-9-10(5-6-12(11)14)20(17,18)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWXTVSTGSWZKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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